

Clesacostat Technical Support Center: Drug-Drug Interactions with CYP3A Inhibitors

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Compound of Interest

Compound Name: Clesacostat

Cat. No.: B8194134

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This technical support center provides guidance on potential drug-drug interactions (DDIs) between **Clesacostat** (PF-05221304) and inhibitors of Cytochrome P450 3A (CYP3A).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for **Clesacostat**?

A1: **Clesacostat** is eliminated from the body primarily through Phase I metabolism, which involves oxidative and reductive pathways.^[1] Key metabolic routes include N-dealkylation, monohydroxylation of the isopropyl group, hydroxylation of the 3-azaspiro[5.5]undecan-8-one moiety, and reduction of the carbonyl group.^[1] While multiple enzymes are involved, in vitro data suggest that hepatic uptake via organic anion-transporting polypeptides (OATPs) and metabolism by the CYP3A family of enzymes are the primary clearance mechanisms.^{[2][3][4]}

Q2: Is **Clesacostat** a substrate, inhibitor, or inducer of CYP3A enzymes?

A2: **Clesacostat** is a substrate of CYP3A enzymes.^{[2][3][4]} Additionally, in vitro studies have identified **Clesacostat** as a potential time-dependent inhibitor of CYP3A.^{[2][3][4]}

Q3: What is the clinical significance of **Clesacostat**'s interaction with CYP3A?

A3: As a CYP3A substrate, co-administration of **Clesacostat** with strong CYP3A inhibitors could potentially increase **Clesacostat** plasma concentrations, leading to an increased risk of

adverse effects. Conversely, co-administration with CYP3A inducers could decrease **Clesacostat**'s efficacy. The potential for **Clesacostat** to act as a time-dependent inhibitor of CYP3A means it could also increase the plasma concentrations of other co-administered drugs that are CYP3A substrates.[2]

Q4: Are there any clinical data on the interaction of **Clesacostat** with a CYP3A inhibitor?

A4: A clinical study was conducted to investigate the pharmacokinetic drug interaction between **Clesacostat** and Ervogastat.[2][3][4] Ervogastat is primarily metabolized by CYP3A, and **Clesacostat** was identified as a potential time-dependent inactivator of CYP3A in vitro.[2][3][4] However, in this study, no clinically meaningful pharmacokinetic drug interactions were observed when **Clesacostat** and Ervogastat were co-administered.[3] Specifically, there were no meaningful differences in the systemic exposures of Ervogastat when administered alone or with **Clesacostat**. [3]

Troubleshooting Guide

Issue: Unexpected variability in **Clesacostat** pharmacokinetic (PK) data in a clinical trial.

- Possible Cause: Co-administration of medications that are CYP3A inhibitors or inducers.
- Troubleshooting Steps:
 - Review all concomitant medications of the study participants.
 - Identify any known strong, moderate, or weak inhibitors or inducers of CYP3A.
 - Stratify the PK data based on the use of these concomitant medications to assess for potential interactions.
 - Consider that demographic variations in CYP3A4 genes can also impact **Clesacostat** clearance.[2]

Issue: Observing higher than expected plasma concentrations of a co-administered CYP3A substrate in a pre-clinical study with **Clesacostat**.

- Possible Cause: Time-dependent inhibition of CYP3A by **Clesacostat**.

- Troubleshooting Steps:
 - Confirm that the co-administered drug is indeed a sensitive CYP3A substrate.
 - Conduct an in vitro CYP3A inhibition assay with **Clesacostat** to determine the inhibition constant (KI) and the maximal rate of enzyme inactivation (kinact).
 - If a significant interaction is confirmed, consider designing a clinical DDI study to evaluate the clinical relevance of this interaction.

Quantitative Data Summary

A clinical study investigating the co-administration of **Clesacostat** and Ervogastat (a CYP3A substrate) provides the most relevant quantitative data to date.

Table 1: Effect of Ervogastat (CYP3A Inducer) on **Clesacostat** Pharmacokinetics[3]

Pharmacokinetic Parameter	Clesacostat Alone	Clesacostat + Ervogastat	% Change
Cmax	Not Reported	Not Reported	-12%
AUC	Not Reported	Not Reported	-19%

Note: Ervogastat is also a potential inducer of CYP3A, which may explain the observed decrease in **Clesacostat** exposure.[2][3][4]

Table 2: Effect of **Clesacostat** (Potential CYP3A Inhibitor) on Ervogastat (CYP3A Substrate) Pharmacokinetics[3]

Pharmacokinetic Parameter	Ervogastat Alone	Ervogastat + Clesacostat	Observation
Systemic Exposure (AUC)	Not Reported	Not Reported	No meaningful difference

Experimental Protocols

Protocol: In Vitro Assessment of Time-Dependent CYP3A Inhibition by **Clesacostat**

This protocol is a generalized procedure based on standard industry practices for evaluating time-dependent inhibition of CYP enzymes.

Objective: To determine the potential of **Clesacostat** to be a time-dependent inhibitor of CYP3A.

Materials:

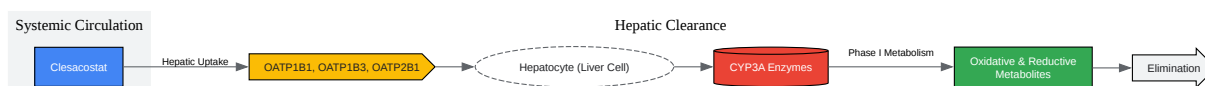
- Human liver microsomes (pooled)
- **Clesacostat**
- CYP3A probe substrate (e.g., midazolam or testosterone)
- NADPH regenerating system (e.g., G6P, G6PD, NADP+)
- Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
- Quenching solution (e.g., acetonitrile with an internal standard)
- LC-MS/MS system for analysis

Methodology:

- Pre-incubation:
 - Prepare a series of **Clesacostat** concentrations in incubation buffer.
 - Pre-incubate **Clesacostat** with human liver microsomes and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A control incubation without **Clesacostat** is also included.
- Definitive Incubation:
 - Following the pre-incubation, add the CYP3A probe substrate to the mixture.

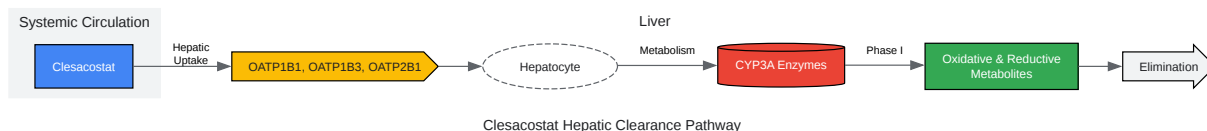
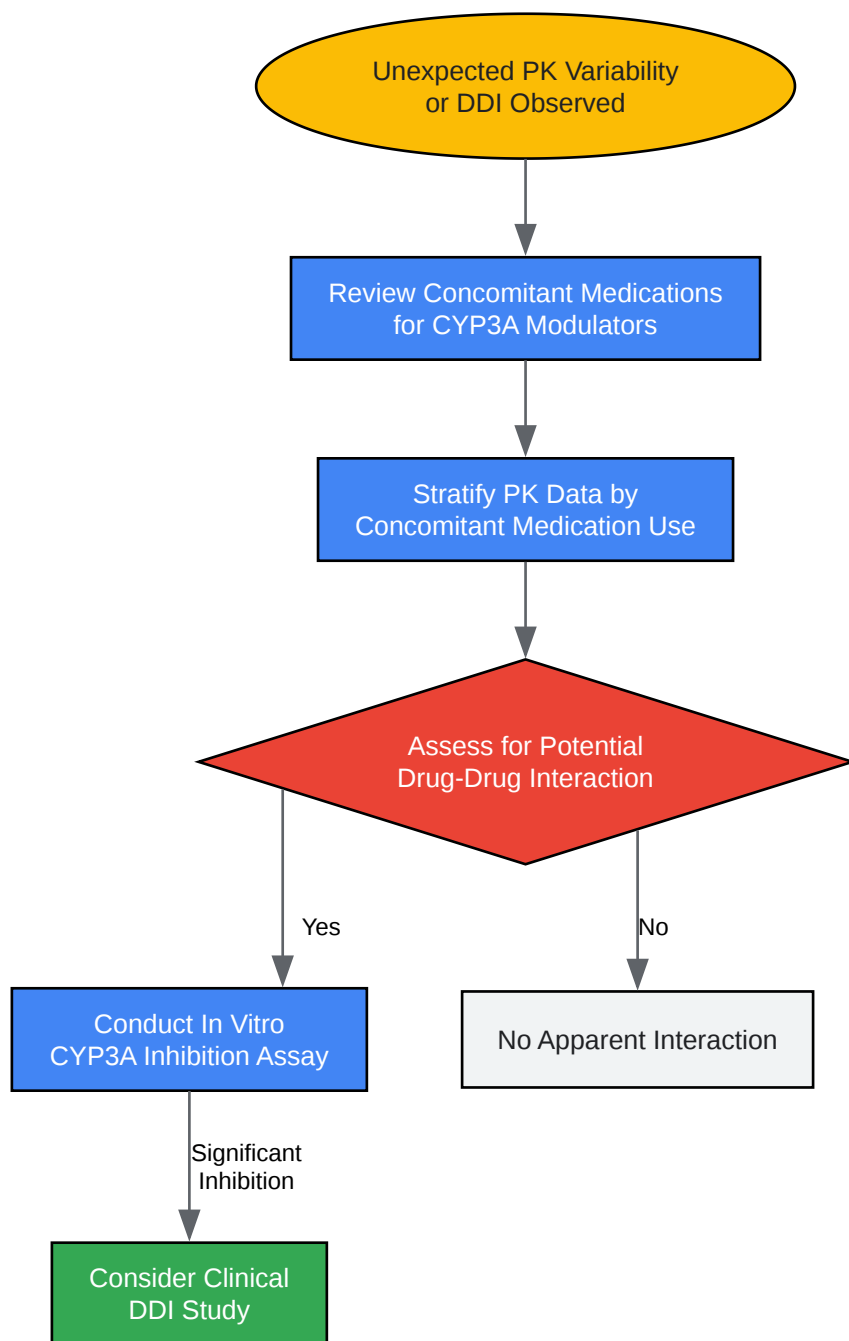
- Incubate for a short, defined period (e.g., 5 minutes) at 37°C, ensuring the reaction is in the linear range.
- Reaction Termination:
 - Stop the reaction by adding the quenching solution.
- Sample Analysis:
 - Centrifuge the samples to pellet the protein.
 - Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
- Data Analysis:
 - Plot the rate of metabolite formation against the pre-incubation time for each **Clesacostat** concentration.
 - Determine the observed inactivation rate constant (k_{obs}) from the slope of the natural logarithm of the remaining enzyme activity versus pre-incubation time.
 - Calculate the maximal rate of enzyme inactivation (k_{inact}) and the inhibition constant (K_I) by non-linear regression of k_{obs} versus **Clesacostat** concentration.

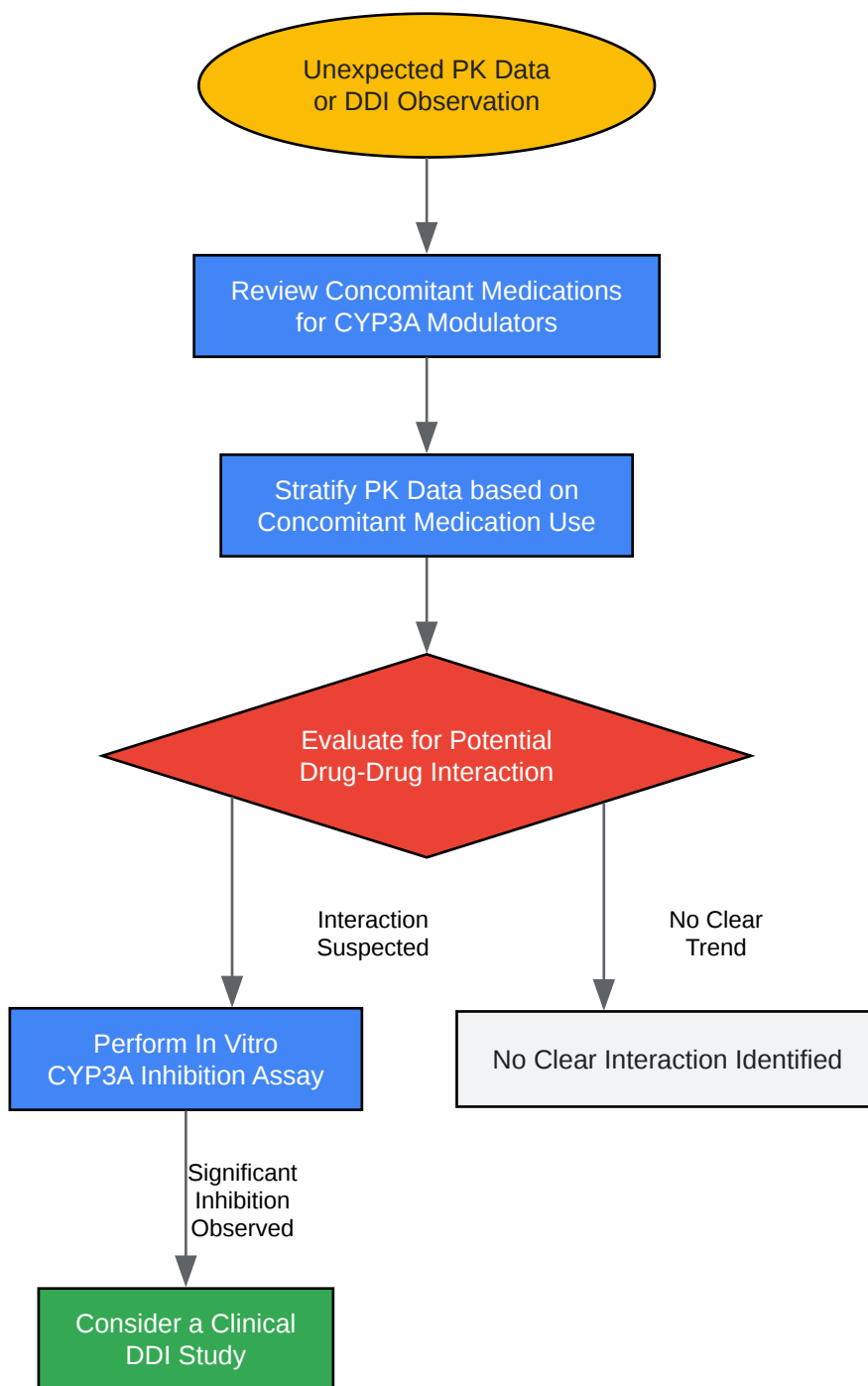
Visualizations



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Caption: **Clesacostat** hepatic clearance pathway.





Troubleshooting Workflow for Potential Clesacostat DDIs

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References

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